molecular formula C9H17N3O2 B15293900 5-Azido-1,1-dimethylethylester Pentanoic Acid

5-Azido-1,1-dimethylethylester Pentanoic Acid

Cat. No.: B15293900
M. Wt: 199.25 g/mol
InChI Key: XCFLKHUSECTJHM-UHFFFAOYSA-N
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Description

5-Azido-1,1-dimethylethylester Pentanoic Acid is a versatile compound used in various chemical reactions and applications. It is known for its role in click chemistry, particularly in the synthesis of complex molecules through azide-alkyne cycloaddition reactions . This compound is valuable in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-bromopentanoic acid with sodium azide under suitable conditions to replace the bromine atom with an azido group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-Azido-1,1-dimethylethylester Pentanoic Acid may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Azido-1,1-dimethylethylester Pentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Azido-1,1-dimethylethylester Pentanoic Acid primarily involves its reactivity with alkynes to form triazoles. The azido group undergoes a cycloaddition reaction with alkynes in the presence of copper catalysts, resulting in the formation of stable triazole rings . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 5-azidopentanoate

InChI

InChI=1S/C9H17N3O2/c1-9(2,3)14-8(13)6-4-5-7-11-12-10/h4-7H2,1-3H3

InChI Key

XCFLKHUSECTJHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCN=[N+]=[N-]

Origin of Product

United States

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